3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-methyl-6-(2-phenylethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-12(17)9-11(15-13(16)18)14-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGUTCXSMSQWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327684 | |
| Record name | NSC677272 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-66-8 | |
| Record name | NSC677272 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-phenylethylamine with a pyrimidine precursor under specific conditions. One common method involves the condensation of 2-phenylethylamine with 3-methyl-2,4(1H,3H)-pyrimidinedione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions often require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
The following analysis compares 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione with pyrimidine-2,4-dione derivatives differing in substituents at positions 3 and 6. Key differences in substituent chemistry, synthesis, and biological activity are highlighted.
Structural and Functional Group Variations
Table 1: Substituent Comparison of Pyrimidine-2,4-dione Derivatives
Key Findings
Physicochemical Properties
- Hydroxy-substituted derivatives (e.g., 9c, 12t) exhibit higher polarity, evidenced by lower melting points (e.g., 12t: 148–150°C) compared to non-polar analogs .
- The target compound’s phenylethylamino group may enhance lipophilicity, suggesting favorable pharmacokinetic profiles for CNS targets.
Characterization Data
Table 2: Spectroscopic and Analytical Data
Biological Activity
3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative notable for its diverse biological activities. This compound's structure features a methyl group at the 3-position and a phenethylamino group at the 6-position, contributing to its pharmacological potential. The molecular formula is , and it has been studied for various therapeutic applications.
The compound is characterized by:
- Molecular Weight : 245.277 g/mol
- Density : Not available
- LogP : 1.2135 (indicating moderate lipophilicity)
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Derivatives of pyrimidinediones have been noted for their ability to protect neuronal cells from apoptosis.
- Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial and antifungal activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the presence of the phenethylamino group enhances binding affinity to certain targets, which may lead to its observed pharmacological effects.
Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Study 2: Neuroprotection
In a neuroprotective study, this compound was tested against oxidative stress-induced neuronal damage. It demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-(Phenethylamino)pyrimidine-2,4(1H,3H)-dione | Similar pyrimidine core | Exhibits distinct neuroprotective effects |
| 5-(Benzylamino)-2,4-pyrimidinedione | Benzyl group substitution | Potentially higher anticancer activity |
| 3-Methylpyrimidine derivatives | Varying substituents on the pyrimidine ring | Different pharmacological profiles |
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A validated approach involves reacting 6-chloro-3-methyluracil with 2-phenylethylamine under reflux in ethanol. For example, in a similar synthesis (compound 3c in ), 6-chloro-3-methyluracil was heated with phenylacetaldehyde in ethanol, yielding the target derivative in 53% after recrystallization. Key steps include:
- Reagent Optimization : Use a 2:1 molar excess of the amine to ensure complete substitution.
- Reaction Monitoring : Track progress via TLC or LCMS to identify intermediates.
- Purification : Recrystallization from ethanol enhances purity, as evidenced by sharp NMR signals (e.g., δ 9.18 ppm for NH protons) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign key signals such as the NH proton (δ 9.18–10.41 ppm) and methylene groups (δ 3.70–5.21 ppm) to confirm substitution patterns. For instance, the 2-phenylethyl group in similar compounds shows aromatic protons at δ 7.21–7.36 ppm and methylene protons at δ 3.70 ppm .
- HRMS : Validate molecular weight (e.g., m/z = 273 [M+H]⁺ for compound 3c ) to ensure correct stoichiometry .
- LCMS : Monitor reaction completion and intermediate stability .
Q. What are the foundational chemical properties influencing its reactivity?
Methodological Answer:
- Hydrogen Bonding : The pyrimidine-2,4-dione core forms hydrogen bonds via NH and carbonyl groups, affecting solubility and interaction with biological targets.
- Electrophilic Substitution : The 6-position is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization .
- Stability : The compound is stable in ethanol and DMSO but may degrade under strong acidic/basic conditions. Storage at 4°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do structural modifications at the 1- and 3-positions impact biological activity?
Methodological Answer:
- Alkylation Effects : Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial activity. For example, 1-benzyl derivatives showed 2–4× lower activity against Staphylococcus aureus than non-alkylated analogs ().
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at position 3 to enhance binding to hydrophobic enzyme pockets. In HIV-RNase H inhibitors, trifluoromethyl groups increased potency by 50% ().
- Experimental Design :
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Case Example : Alkylation at position 1 decreases antimicrobial activity in thieno[2,3-d]pyrimidine derivatives () but may enhance solubility for CNS targets.
- Resolution Strategies :
- Dose-Response Analysis : Test derivatives across a concentration gradient (0.1–100 µM).
- Structural-Activity Relationship (SAR) : Compare analogs with varying substituents (Table 1).
- Target-Specific Assays : Use crystallography or molecular docking to identify binding mode changes .
Table 1 : Impact of Substituents on Antimicrobial Activity
| Substituent (Position) | Activity Against S. aureus | Reference |
|---|---|---|
| H (Position 1) | MIC = 2 µg/mL | |
| 4-Methylbenzyl (Position 1) | MIC = 8 µg/mL | |
| CF₃ (Position 3) | IC₅₀ = 0.5 µM (HIV-RNase H) |
Q. What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., eEF-2K) or antimicrobial targets. Focus on hydrogen bonds between the dione core and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol).
- QSAR Models : Train models using descriptors like logP, polar surface area, and electronic parameters to predict activity .
Q. How can reaction mechanisms for key transformations be elucidated?
Methodological Answer:
- Intermediate Trapping : Use low-temperature NMR to isolate intermediates (e.g., Schiff bases) during cyclocondensation reactions ().
- Isotopic Labeling : Incorporate ¹⁵N or ¹³C labels to track atom migration in ring-forming steps.
- Kinetic Studies : Measure rate constants under varying pH and solvent conditions to propose mechanisms (e.g., SN2 vs. radical pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
